molecular formula C30H38N4O3S B12381994 PLpro-IN-2

PLpro-IN-2

Cat. No.: B12381994
M. Wt: 534.7 g/mol
InChI Key: IZVTYTXPEWIKMP-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PLpro-IN-2 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

PLpro-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against PLpro .

Scientific Research Applications

PLpro-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

PLpro-IN-2 exerts its effects by binding to the active site of PLpro, preventing the protease from cleaving the viral polyprotein and disrupting the host’s immune response. This inhibition blocks the replication of the virus and enhances the host’s antiviral immune response . The molecular targets involved include the ubiquitin-specific protease domain of PLpro, which is critical for its enzymatic activity .

Properties

Molecular Formula

C30H38N4O3S

Molecular Weight

534.7 g/mol

IUPAC Name

ethyl 4-[[5-[3-[(1R)-1-[[5-(azetidin-3-ylamino)-2-methylbenzoyl]amino]ethyl]phenyl]thiophen-2-yl]methylamino]butanoate

InChI

InChI=1S/C30H38N4O3S/c1-4-37-29(35)9-6-14-31-19-26-12-13-28(38-26)23-8-5-7-22(15-23)21(3)33-30(36)27-16-24(11-10-20(27)2)34-25-17-32-18-25/h5,7-8,10-13,15-16,21,25,31-32,34H,4,6,9,14,17-19H2,1-3H3,(H,33,36)/t21-/m1/s1

InChI Key

IZVTYTXPEWIKMP-OAQYLSRUSA-N

Isomeric SMILES

CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)[C@@H](C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C

Canonical SMILES

CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)C(C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C

Origin of Product

United States

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